Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 4-chloro-3-nitrobenzoyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-(4-amino-3-nitrobenzoyl)piperazine-1-carboxylate.
Substitution: Ethyl 4-(4-substituted-3-nitrobenzoyl)piperazine-1-carboxylate.
Hydrolysis: 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylic acid.
Scientific Research Applications
Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: Similar structure but lacks the chloro substituent.
Ethyl 4-(4-chloro-3-aminobenzoyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-(4-chloro-3-nitrobenzoyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of both chloro and nitro substituents on the benzoyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16ClN3O5 |
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Molecular Weight |
341.75 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H16ClN3O5/c1-2-23-14(20)17-7-5-16(6-8-17)13(19)10-3-4-11(15)12(9-10)18(21)22/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
NXYQBMHEZLMVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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